molecular formula C10H16O B040888 1-(2-Butylcyclobuten-1-yl)ethanone CAS No. 122598-61-2

1-(2-Butylcyclobuten-1-yl)ethanone

Cat. No. B040888
CAS RN: 122598-61-2
M. Wt: 152.23 g/mol
InChI Key: ZVDDBASJKSQYOZ-UHFFFAOYSA-N
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Description

1-(2-Butylcyclobuten-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCBE and is a cyclic ketone that belongs to the family of cyclobutene derivatives. The unique structure of BCBE makes it an interesting compound for scientific research, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of BCBE is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and enzymes. BCBE has been shown to inhibit the production of nitric oxide, prostaglandin E2, and tumor necrosis factor-alpha in vitro, which suggests that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
BCBE has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. In vitro studies have shown that BCBE can inhibit the production of pro-inflammatory cytokines and enzymes, which suggests that it may have anti-inflammatory effects. BCBE has also been shown to have analgesic effects in animal models, and it has been suggested that it may act through the modulation of pain pathways. Additionally, BCBE has been shown to have antioxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of BCBE is its unique structure, which makes it an interesting compound for scientific research. Its synthesis has been optimized to produce high yields of pure BCBE, which makes it easier to study. However, one limitation of BCBE is its potential toxicity, and it is important to exercise caution when handling this compound in the laboratory.

Future Directions

There are several future directions for research on BCBE. One direction is the investigation of its potential as an anti-inflammatory and analgesic agent in vivo. Another direction is the development of novel materials and polymers based on BCBE. Additionally, the synthesis of other cyclic ketones and compounds using BCBE as a starting material is an area of interest for organic chemists. Further research is needed to fully understand the mechanism of action and potential applications of BCBE.

Synthesis Methods

The synthesis of BCBE involves the reaction of butylcyclobutene with acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic addition mechanism, and the resulting product is purified through distillation. This synthesis method has been optimized to produce high yields of pure BCBE.

Scientific Research Applications

BCBE has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BCBE has been investigated for its potential as an anti-inflammatory agent, and it has been shown to exhibit anti-inflammatory activity in vitro. In materials science, BCBE has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BCBE has been used as a starting material for the synthesis of other cyclic ketones and compounds.

properties

CAS RN

122598-61-2

Product Name

1-(2-Butylcyclobuten-1-yl)ethanone

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(2-butylcyclobuten-1-yl)ethanone

InChI

InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(9)8(2)11/h3-7H2,1-2H3

InChI Key

ZVDDBASJKSQYOZ-UHFFFAOYSA-N

SMILES

CCCCC1=C(CC1)C(=O)C

Canonical SMILES

CCCCC1=C(CC1)C(=O)C

synonyms

Ethanone, 1-(2-butyl-1-cyclobuten-1-yl)- (9CI)

Origin of Product

United States

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